molecular formula C7H10NNaO5 B609223 sodium (S)-2-acetamido-4-carboxybutanoate CAS No. 20640-61-3

sodium (S)-2-acetamido-4-carboxybutanoate

Cat. No. B609223
CAS RN: 20640-61-3
M. Wt: 211.14
InChI Key: OSORPTFXMHWGNO-JEDNCBNOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monosodium N-acetylglutamate is the sodium salt of N-acetylglutamate, biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase. The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes and a regulator in the process known as the urea cycle that converts toxic ammonia to urea for excretion from the body in vertebrates.

Scientific Research Applications

Carbohydrate Chemistry

Sodium (S)-2-acetamido-4-carboxybutanoate is employed in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates. Barroca and Jacquinet (2000) reported its use in synthesizing disaccharide fragments of dermatan sulfate, highlighting its role in facilitating stereocontrolled and high yielding coupling reactions in carbohydrate synthesis (Barroca & Jacquinet, 2000).

Energy Storage and Batteries

In the field of energy storage, particularly in sodium batteries, sodium (S)-2-acetamido-4-carboxybutanoate has relevance. Delmas (2018) reviewed the extensive research on sodium batteries over the last 50 years, discussing the evolution and potential applications of sodium-based energy systems (Delmas, 2018).

Molecular Crystallography

The molecule has been studied in the context of molecular crystallography. Fun, Hemamalini, and Rajakannan (2010) analyzed the crystal structure of a related compound, providing insights into molecular interactions and bonding that could be relevant for understanding the properties of sodium (S)-2-acetamido-4-carboxybutanoate (Fun, Hemamalini, & Rajakannan, 2010).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound finds application in the synthesis and characterization of various drugs and intermediates. For example, Bharathi et al. (2007) discussed its role in the synthesis of ceftizoxime sodium, a beta-lactamic antibacterial drug (Bharathi et al., 2007).

Polymer Chemistry

Watanabe et al. (2014) explored the use of sodium (S)-2-acetamido-4-carboxybutanoate in polymer chemistry, particularly in the preparation of curdlan, a polysaccharide, by catalytic oxidation. This work highlights the versatility of the compound in modifying polysaccharides for various applications (Watanabe et al., 2014).

properties

CAS RN

20640-61-3

Product Name

sodium (S)-2-acetamido-4-carboxybutanoate

Molecular Formula

C7H10NNaO5

Molecular Weight

211.14

IUPAC Name

sodium (S)-2-acetamido-4-carboxybutanoate

InChI

InChI=1S/C7H11NO5.Na/c1-4(9)8-5(7(12)13)2-3-6(10)11;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1/t5-;/m0./s1

InChI Key

OSORPTFXMHWGNO-JEDNCBNOSA-M

SMILES

O=C(O)CC[C@@H](C([O-])=O)NC(C)=O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Monosodium N-acetylglutamate;  Sodium N-acetylglutamate (1:1); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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